
2,3-Dibromo-5-iodo-4,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-5-iodo-4,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and iodine atoms at the 2, 3, and 5 positions, respectively, and methyl groups at the 4 and 6 positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-iodo-4,6-dimethylpyridine typically involves the bromination and iodination of 4,6-dimethylpyridine. The process begins with the bromination of 4,6-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This step introduces bromine atoms at the 2 and 3 positions. Subsequently, the iodination is carried out using iodine or an iodinating agent like iodine monochloride (ICl) to introduce the iodine atom at the 5 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-5-iodo-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5-iodo-4,6-dimethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-5-iodo-4,6-dimethylpyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methyl groups at the 4 and 6 positions can affect the compound’s steric and electronic properties, further modulating its interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-5,6-dimethylpyridine: Similar structure but lacks the iodine atom at the 5 position.
2,3-Dibromo-4,6-dimethylpyridine: Similar structure but lacks the iodine atom and has bromine atoms at the 2 and 3 positions.
2,3-Dibromo-5-iodopyridine: Similar structure but lacks the methyl groups at the 4 and 6 positions
Uniqueness
2,3-Dibromo-5-iodo-4,6-dimethylpyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with the methyl groups on the pyridine ring makes this compound particularly versatile for various chemical transformations and applications .
Eigenschaften
Molekularformel |
C7H6Br2IN |
|---|---|
Molekulargewicht |
390.84 g/mol |
IUPAC-Name |
2,3-dibromo-5-iodo-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H6Br2IN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |
InChI-Schlüssel |
SJLUBBPBYIIYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1I)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)


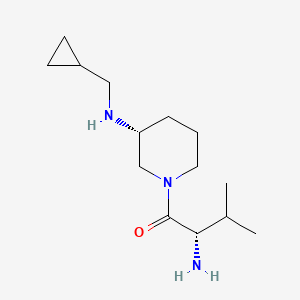



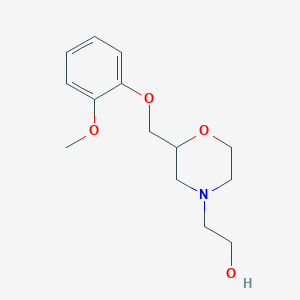
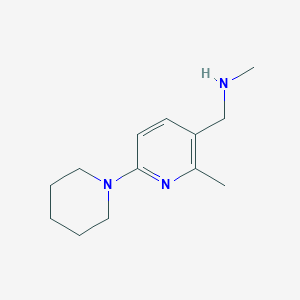

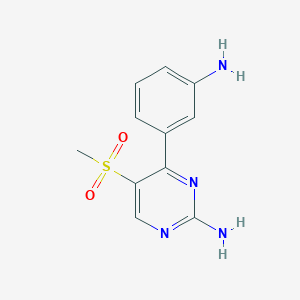
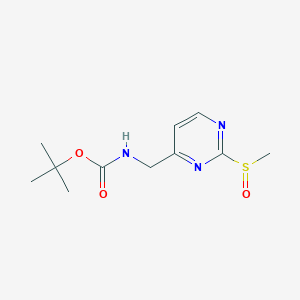

![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
